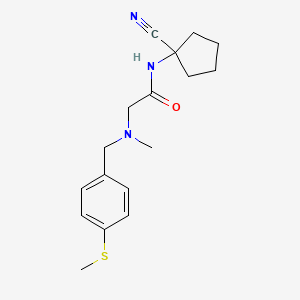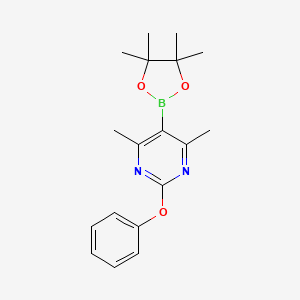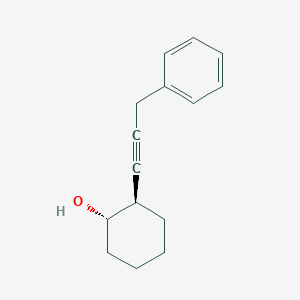
(1S,2R)-2-(3-phenylprop-1-yn-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-(3-phenylprop-1-yn-1-yl)cyclohexan-1-ol is a chiral organic compound with a cyclohexane ring substituted with a phenylpropynyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(3-phenylprop-1-yn-1-yl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and phenylacetylene.
Grignard Reaction: Phenylacetylene is converted to its Grignard reagent by reacting with magnesium in anhydrous ether. This Grignard reagent is then added to cyclohexanone to form the corresponding alcohol.
Chiral Resolution: The racemic mixture obtained from the Grignard reaction is subjected to chiral resolution techniques to isolate the (1S,2R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems are often employed to enhance efficiency and control reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(3-phenylprop-1-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation with palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM).
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: SOCl2 in the presence of pyridine.
Major Products Formed
Oxidation: (1S,2R)-2-(3-phenylprop-1-yn-1-yl)cyclohexanone.
Reduction: (1S,2R)-2-(3-phenylprop-1-yn-1-yl)cyclohexane.
Substitution: (1S,2R)-2-(3-phenylprop-1-yn-1-yl)cyclohexyl chloride.
Scientific Research Applications
(1S,2R)-2-(3-phenylprop-1-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(3-phenylprop-1-yn-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropynyl group may play a role in binding to active sites, while the hydroxyl group can form hydrogen bonds, stabilizing the compound’s interaction with its target. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(3-phenylprop-1-yn-1-yl)cyclohexan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(3-phenylprop-1-yn-1-yl)cyclohexanone: The oxidized form of the compound.
2-(3-phenylprop-1-yn-1-yl)cyclohexane: The reduced form of the compound.
Uniqueness
(1S,2R)-2-(3-phenylprop-1-yn-1-yl)cyclohexan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomers and other similar compounds. This uniqueness makes it valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H18O |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(1S,2R)-2-(3-phenylprop-1-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H18O/c16-15-12-5-4-10-14(15)11-6-9-13-7-2-1-3-8-13/h1-3,7-8,14-16H,4-5,9-10,12H2/t14-,15+/m1/s1 |
InChI Key |
JFHDVHYLUIPUCF-CABCVRRESA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C#CCC2=CC=CC=C2)O |
Canonical SMILES |
C1CCC(C(C1)C#CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B13352932.png)
![2-(4-Phenoxyphenyl)-7-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13352933.png)
![2-[(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methyl]-1(2H)-phthalazinone](/img/structure/B13352934.png)


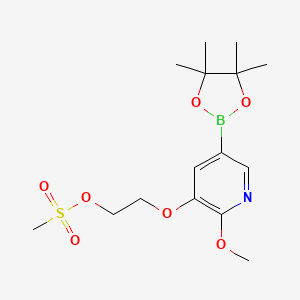
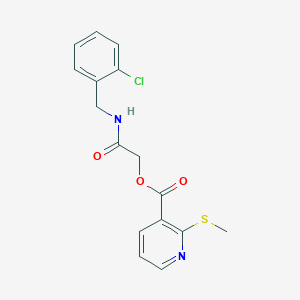
![2-{[2-(1,3-benzothiazol-2-yl)-1-pyrrolidinyl]carbonyl}-5-methoxy-4(1H)-pyridinone](/img/structure/B13352953.png)
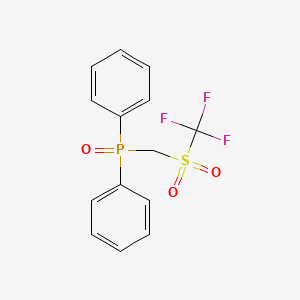
![3-[(3-Aminobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13352984.png)
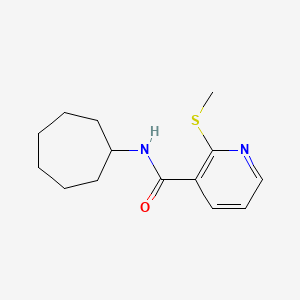
![N-(1-Cyanocyclohexyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B13352999.png)
